(-)-Amurensinine
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Overview
Description
(-)-Amurensinine is a natural product belonging to the isopavine family of alkaloids. These compounds are characterized by a tetracyclic tetrahydroisoquinoline core structure, which includes a doubly benzannulated azabicyclo[3.2.2]nonane. This compound has garnered significant interest due to its potential pharmacological properties, particularly in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amurensinine involves several key steps, including selective C-H and C-C bond insertion reactions. One notable method is the enantioselective synthesis developed by Stoltz and colleagues, which employs mild and selective C-H and C-C bond insertion reactions as strategic maneuvers . The retrosynthetic strategy begins with the disconnection of the bridging amine functionality, exposing hydroxyester as a synthetic intermediate. This intermediate is produced enantioselectively using palladium-catalyzed oxidative kinetic resolution .
Industrial Production Methods
While specific industrial production methods for amurensinine are not widely documented, the principles of selective C-H and C-C bond insertion reactions can be adapted for large-scale synthesis. The use of catalytic enantioselective processes ensures high yield and purity, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(-)-Amurensinine undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a model compound for studying selective C-H and C-C bond insertion reactions.
Biology: Investigated for its potential neuroprotective effects.
Mechanism of Action
The mechanism of action of amurensinine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of dopamine and acetylcholine receptors .
Comparison with Similar Compounds
(-)-Amurensinine is unique among the isopavine alkaloids due to its specific tetracyclic structure and pharmacological properties. Similar compounds in this family include:
Reframidine: Another isopavine alkaloid with similar pharmacological properties.
Isopavine: The parent compound of the isopavine family, known for its neuroprotective effects.
In comparison to these compounds, amurensinine exhibits higher selectivity and potency in its pharmacological actions, making it a promising candidate for further research and development .
Properties
CAS No. |
10470-47-0 |
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Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(1S,11R)-14,15-dimethoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-9-15-12-6-18(23-3)17(22-2)5-11(12)4-16(21)14-8-20-19(7-13(14)15)24-10-25-20/h5-8,15-16H,4,9-10H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
CHGJYZLWIIUFAG-CVEARBPZSA-N |
Isomeric SMILES |
CN1C[C@H]2C3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4 |
SMILES |
CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Canonical SMILES |
CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Synonyms |
amurensinine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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